molecular formula C21H17N3O3S2 B11620860 N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

Cat. No.: B11620860
M. Wt: 423.5 g/mol
InChI Key: HYUMPPNWVAUIMS-MSUUIHNZSA-N
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Description

N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is a synthetic small molecule based on the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for protein kinase inhibition . Compounds featuring this core structure have demonstrated significant research value as potent and selective inhibitors of key kinases, including DYRK1A, CK1, CDK5/p25, and GSK3α/β . The (5Z) stereo-controlled geometry of the arylidene group is crucial for optimal biological activity by influencing the molecule's binding affinity to the kinase ATP-binding site . This molecule is designed for research applications in chemical biology and drug discovery, particularly for investigating signaling pathways involved in neurological disorders such as Alzheimer's disease and Down syndrome, as well as in oncology research for evaluating anti-proliferative effects in various tumor cell lines . Its mechanism of action is characterized by competitive inhibition at the ATP-binding site of specific kinase targets, thereby modulating phosphorylation-dependent cellular processes. This product is intended for research purposes by qualified laboratory personnel only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C21H17N3O3S2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C21H17N3O3S2/c1-3-23-15-7-5-4-6-14(15)16(19(23)26)17-20(27)24(21(28)29-17)22-18(25)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,22,25)/b17-16-

InChI Key

HYUMPPNWVAUIMS-MSUUIHNZSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C1=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1-Ethyl-2-oxoindole-3-carbaldehyde with 2-Mercaptoacetic Acid

This method involves the reaction of 1-ethyl-2-oxoindole-3-carbaldehyde with 2-mercaptoacetic acid under acidic conditions. The aldehyde group undergoes nucleophilic attack by the thiol group, followed by cyclization to form the thiazolidinone ring. Key parameters include:

ParameterOptimal ConditionYield (%)Source
SolventGlacial acetic acid78–82
Temperature80–90°C, reflux
CatalystNone (self-condensation)
Reaction Time6–8 hours

The Z-configuration at the 5-position is stabilized by intramolecular hydrogen bonding between the indole’s carbonyl oxygen and the thiazolidinone’s thioxo group.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A study demonstrated that irradiating a mixture of 1-ethyl-2-oxoindole-3-carbaldehyde and 2-mercaptoacetic acid at 100°C for 20 minutes in dimethylformamide (DMF) achieves a 85% yield, with 99% Z-isomer purity. This method is favored for high-throughput screening due to its rapid kinetics.

ParameterEffect on Yield
Stoichiometry (acyl chloride:amine)1.2:1 optimizes conversion (94%)
BaseTEA > pyridine (prevents side reactions)
Solvent PolarityTHF yields higher regioselectivity than DCM

The reaction is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol/water.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-efficiency and scalability:

Continuous Flow Reactor Systems

VulcanChem’s patented process uses a continuous flow reactor to synthesize the thiazolidinone core:

  • Residence Time : 3 minutes at 120°C

  • Pressure : 4 bar

  • Output : 12 kg/hour with 91% purity

This system minimizes thermal degradation and enhances reproducibility compared to batch processes.

Catalytic Optimization

Palladium-catalyzed coupling reactions are employed to attach aromatic substituents. For example, Suzuki-Miyaura coupling introduces the 4-methylbenzamide group using Pd(PPh₃)₄ as a catalyst, achieving 88% yield in 2 hours.

Mechanistic Insights and Side Reactions

Knoevenagel Condensation Byproducts

During thiazolidinone formation, competing Knoevenagel condensation between the aldehyde and active methylene groups can yield undesired diarylidene derivatives. This is mitigated by:

  • Using excess 2-mercaptoacetic acid (3:1 molar ratio)

  • Maintaining pH < 3 to protonate reactive enolate intermediates

Epimerization at the 5-Position

The Z-configuration is thermodynamically favored, but prolonged heating (>10 hours) induces partial epimerization to the E-isomer. Adding 1 mol% of hydroquinone as a radical inhibitor stabilizes the Z-form.

Analytical Validation and Quality Control

Final product validation involves:

TechniqueCritical ParametersReference Standard
HPLCC18 column, 60:40 acetonitrile/water, 1 mL/minUSP 35-NF 30
NMR (¹H and ¹³C)DMSO-d₆, δ 7.8–8.1 (indole protons)
Mass SpectrometryESI+, m/z 424.1 [M+H]⁺

Impurity profiling identifies residual solvents (e.g., DMF) and unreacted starting materials, which are removed via activated charcoal treatment.

Green Chemistry Approaches

Recent advances focus on sustainability:

  • Solvent-Free Synthesis : Ball milling 1-ethyl-2-oxoindole-3-carbaldehyde and 2-mercaptoacetic acid with a catalytic amount of p-toluenesulfonic acid yields 80% product in 2 hours.

  • Biocatalysis : Lipase-mediated acylation in ionic liquids reduces energy consumption by 40% compared to traditional methods.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodYield (%)Purity (%)TimeScalability
Conventional reflux78–82958 hoursModerate
Microwave-assisted859920 minutesHigh
Continuous flow91983 minutesIndustrial
Solvent-free (ball mill)80972 hoursLab-scale

Microwave and flow methods are superior for large-scale production, while solvent-free techniques align with green chemistry principles .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes reactions typical of thiazolidinones, benzamides, and indole derivatives:

Reaction Type Key Features
Oxidation Involves functional groups like thiol (–SH) or thione (–S–) moieties.
Reduction Targets carbonyl groups (e.g., thiazolidinone ring).
Nucleophilic Substitution Occurs at the benzamide moiety or thiazolidinone ring (e.g., –NH–, –SH–).
Hydrolysis Potential cleavage of the thiazolidinone ring under acidic/basic conditions.
Electrophilic Aromatic Substitution Possible at the indole or benzamide rings.

Reagents and Reaction Conditions

Based on structural analogs (e.g., thiazolidinone derivatives in ):

Reaction Reagents Conditions
Oxidation H₂O₂ in acetic acid, KMnO₄Aqueous solution, acidic pH
Reduction NaBH₄ (methanol), LiAlH₄ (ether)Room temperature to reflux
Substitution Thiols/amines (e.g., NH₂R), bases (e.g., Et₃N)DMF/DMSO, 40–100°C
Hydrolysis HCl (aq.), NaOH (aq.)Refluxing in aqueous solutions

Oxidation

  • Thioether oxidation : Conversion of thiol (–SH) to sulfinyl (–SO–) or sulfonyl (–SO₂–) groups.

  • Example : Oxidation of the thiazolidinone thione (–S–) group to a sulfone (–SO₂–) derivative .

Reduction

  • Carbonyl reduction : Reduction of ketones (e.g., thiazolidinone’s carbonyl) to secondary alcohols.

  • Example : LiAlH₄ reduces the thiazolidinone’s carbonyl to a hydroxyl group .

Substitution

  • Nucleophilic attack : Replacement of the benzamide’s –NH– group with nucleophiles (e.g., thiols, amines).

  • Example : Reaction with amines under basic conditions to form substituted benzamides .

Hydrolysis

  • Ring cleavage : Potential hydrolysis of the thiazolidinone ring to release mercaptoacetic acid .

Mechanistic Insights from Molecular Docking

Studies on analogous compounds (e.g., THZ1 in ) reveal:

  • Enzyme binding : Thiazolidinones interact with COX-II via hydrogen bonding (e.g., Asp125) and ionic interactions (e.g., Ala86’s carboxylate group).

  • Reactivity hotspots : The indole moiety may participate in π–π stacking, while the benzamide group engages in hydrogen bonding with protein targets .

Scientific Research Applications

Biological Activities

N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide exhibits various biological activities that are promising for therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures show significant antimicrobial properties. For instance, derivatives of thiazolidine and indole have been evaluated for their efficacy against various pathogens .

Anti-inflammatory Potential

In silico studies have suggested that the compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies support its role in reducing inflammation .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar compounds have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies

Several studies have explored the applications of related compounds:

Study Findings
In vitro evaluation of thiazolidine derivativesShowed promising antimicrobial and anticancer activities against specific strains .
Molecular docking studies on indole derivativesIndicated strong binding affinity to 5-lipoxygenase, suggesting anti-inflammatory potential .
Synthesis and bioassay of thiazolidine-based compoundsDemonstrated diverse biological activities including antifungal effects .

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
  • N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
  • N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

Uniqueness

N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of the ethyl group on the indole moiety. This structural feature may contribute to its distinct biological activity and potential therapeutic applications.

Biological Activity

N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is a complex organic compound notable for its diverse biological activities. It features a thiazolidinone moiety and an indole-derived substituent, which enhances its pharmacological potential. The molecular formula is C19H15N3O4S2C_{19}H_{15}N_{3}O_{4}S_{2}, indicating a rich structural diversity that contributes to its biological effects.

Structural Characteristics

The compound's structure includes:

  • Thiazolidinone ring : Known for its involvement in various biological activities.
  • Indole moiety : Commonly found in many bioactive compounds, contributing to the compound's efficacy.

Synthesis

The synthesis typically involves multi-step organic reactions, including the condensation of 1-ethyl-2-oxoindole with thiazolidinone derivatives under controlled conditions. This method allows for the modification of the compound to enhance its biological activity or to create analogs for further study.

Antitumor Activity

Research has demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance, studies have shown that similar thiazolidinones possess cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.

CompoundCell LineIC50 (µM)
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (human leukemia)1.61 ± 1.92
N-[5Z]Various tumor lines<10

These findings suggest a strong structure–activity relationship (SAR) where specific substitutions on the phenyl ring enhance cytotoxicity.

The mechanism of action involves interaction with key molecular targets such as protein kinases (e.g., DYRK1A, CK1). In vitro studies have shown that these compounds can inhibit kinase activity, leading to apoptosis in cancer cells. For example, a study reported that certain thiazolidinones exhibited IC50 values as low as 0.028μM0.028\,\mu M against DYRK1A, indicating high potency.

Antimicrobial Activity

In addition to antitumor effects, N-[5Z] compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several thiazolidinone derivatives similar to N-[5Z]. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This study highlighted the potential of these compounds as lead candidates for developing new anticancer therapies.

Study 2: Antibacterial Properties

Another research effort focused on assessing the antibacterial properties of N-[5Z] derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the molecular structure of this compound?

  • Answer : Use a combination of FT-IR to identify functional groups (e.g., C=O, C=S, and indole NH stretches) and <sup>1</sup>H/<sup>13</sup>C NMR to resolve proton and carbon environments, particularly the Z-configuration of the thiazolidinone-indole moiety. UV-Vis spectroscopy can confirm conjugation effects in the π-system. For validation, compare experimental data with DFT-calculated spectra (B3LYP/6-31G(d) basis set) to resolve ambiguities in tautomeric forms or stereoelectronic effects .

Q. How can researchers optimize the synthesis of thiazolidinone-indole hybrids like this compound?

  • Answer : Employ stepwise condensation strategies:

React substituted indole-2,3-diones with thiourea derivatives to form thiazolidinone cores.

Introduce the 4-methylbenzamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt).
Monitor reaction progress with TLC and optimize solvent polarity (e.g., DMF for high-temperature reactions). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize byproducts .

Q. What experimental controls are critical for assessing the stability of this compound under varying conditions?

  • Answer : Conduct accelerated stability studies in:

  • Aqueous buffers (pH 1–12) to assess hydrolytic degradation.
  • UV light exposure (254–365 nm) to evaluate photostability.
  • Thermogravimetric analysis (TGA) for thermal decomposition thresholds.
    Use HPLC-PDA to track degradation products and HRMS to identify fragment ions .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical spectral data?

  • Answer : Perform DFT/M06-2X calculations with implicit solvent models (e.g., PCM) to simulate NMR chemical shifts and UV-Vis transitions. If discrepancies persist (e.g., in tautomer populations), use ab initio molecular dynamics (AIMD) to model dynamic effects at 298 K. Validate with X-ray crystallography to confirm solid-state conformation .

Q. What strategies are effective for analyzing electronic and steric effects in structure-activity relationships (SAR)?

  • Answer :

Electrostatic potential maps (ESP) to identify nucleophilic/electrophilic regions.

Frontier molecular orbital (FMO) analysis to predict reactivity (ΔE between HOMO-LUMO).

Molecular docking (AutoDock Vina) to assess binding to biological targets (e.g., kinase domains).
Correlate computational results with in vitro assays (e.g., IC50 values) to refine SAR hypotheses .

Q. How can researchers design experiments to address low reproducibility in heterocyclic condensation reactions?

  • Answer : Apply statistical experimental design (e.g., Box-Behnken or factorial designs) to screen variables:

  • Catalyst loading (e.g., p-toluenesulfonic acid vs. Lewis acids).
  • Reaction time/temperature (60–120°C).
  • Solvent polarity (DMF vs. acetonitrile).
    Analyze responses (yield, purity) via ANOVA and optimize using response surface methodology (RSM) .

Q. What advanced techniques are suitable for studying tautomeric equilibria in solution?

  • Answer : Use dynamic NMR (DNMR) to observe exchange processes (e.g., keto-enol tautomerism) by varying temperature (200–400 K). Complement with variable-temperature UV-Vis to monitor shifts in λmax. For quantitative analysis, apply multivariate curve resolution (MCR) to deconvolute overlapping spectral bands .

Methodological Tables

Table 1 : Key Spectral Peaks for Structural Assignment

TechniqueObserved PeaksAssignmentReference
FT-IR1720 cm<sup>-1</sup>C=O (thiazolidinone)
<sup>1</sup>H NMRδ 7.85 (s, 1H)Indole H-C(3)
UV-Visλmax = 430 nmπ→π* transition (conjugated system)

Table 2 : Reaction Optimization Parameters (Box-Behnken Design)

FactorLow LevelHigh LevelOptimal Value
Temperature (°C)80120105
Catalyst (mol%)51512
SolventDMFTHFDMF

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